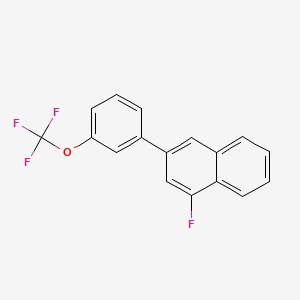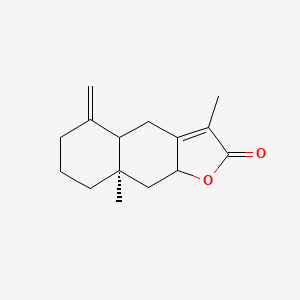
Asterolide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Asterolide is a naturally occurring sesquiterpene lactone, primarily isolated from the plant species Asteraceae. This compound has garnered significant interest due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The unique structure of this compound, characterized by a lactone ring fused to a sesquiterpene backbone, contributes to its wide range of pharmacological effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Asterolide involves several steps, starting from simple organic molecules. One common synthetic route includes the cyclization of a precursor molecule to form the lactone ring, followed by various functional group modifications to achieve the final structure. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often relies on the extraction from natural sources, such as the Asteraceae plant family. The extraction process involves solvent extraction, followed by purification techniques like chromatography to isolate this compound in its pure form. Advances in biotechnology have also enabled the production of this compound through microbial fermentation, offering a sustainable and scalable method for industrial applications.
化学反应分析
Types of Reactions: Asterolide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include epoxides, alcohols, and substituted derivatives, each exhibiting unique biological activities.
科学研究应用
Chemistry: Asterolide serves as a valuable intermediate in organic synthesis, enabling the development of novel compounds with enhanced properties.
Biology: Research has shown that this compound can modulate cellular pathways, making it a promising candidate for studying cell signaling and gene expression.
Medicine: The anticancer and anti-inflammatory properties of this compound have led to its investigation as a potential therapeutic agent for treating various diseases, including cancer and inflammatory disorders.
Industry: this compound’s antimicrobial properties make it useful in the development of preservatives and antimicrobial coatings for industrial applications.
作用机制
The mechanism of action of Asterolide involves its interaction with specific molecular targets and pathways. This compound is known to inhibit the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation and immune response. By blocking NF-κB signaling, this compound reduces the expression of pro-inflammatory cytokines and mediators. Additionally, this compound induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
相似化合物的比较
Asterolide can be compared with other sesquiterpene lactones, such as parthenolide and artemisinin. While all these compounds share a similar lactone ring structure, this compound is unique in its specific functional groups and biological activities. For instance:
Parthenolide: Known for its anti-inflammatory and anticancer properties, parthenolide differs from this compound in its molecular structure and specific targets.
Artemisinin: Widely used as an antimalarial agent, artemisinin has a distinct peroxide bridge that is not present in this compound.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and diverse pharmacological effects.
属性
分子式 |
C15H20O2 |
|---|---|
分子量 |
232.32 g/mol |
IUPAC 名称 |
(8aR)-3,8a-dimethyl-5-methylidene-4a,6,7,8,9,9a-hexahydro-4H-benzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h12-13H,1,4-8H2,2-3H3/t12?,13?,15-/m1/s1 |
InChI 键 |
OQYBLUDOOFOBPO-SSDMNJCBSA-N |
手性 SMILES |
CC1=C2CC3C(=C)CCC[C@@]3(CC2OC1=O)C |
规范 SMILES |
CC1=C2CC3C(=C)CCCC3(CC2OC1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


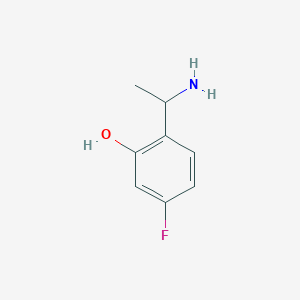
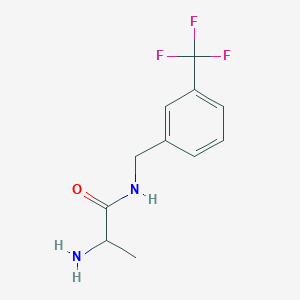
![(10S,13S)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14790717.png)
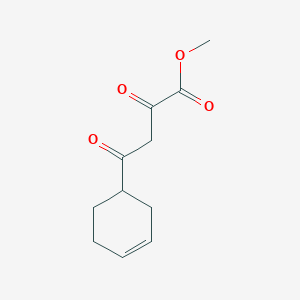
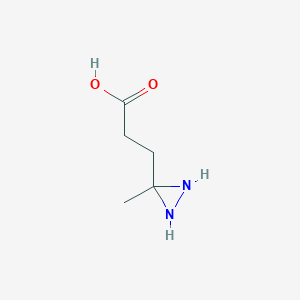

![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-2-cyclohexyl-, (2S)-(9CI)](/img/structure/B14790762.png)
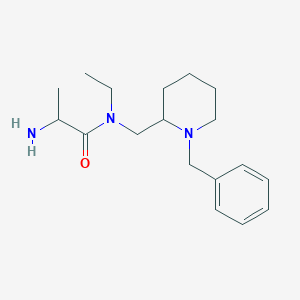
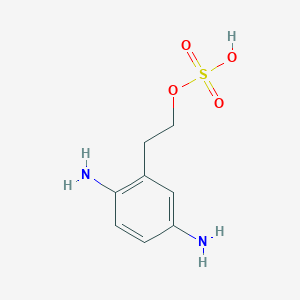
![tert-butyl N-[[1-(2-methyl-4-nitropyrazol-3-yl)piperidin-3-yl]methyl]carbamate](/img/structure/B14790778.png)


![6-[4-[5-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14790803.png)
